molecular formula C18H23NO2S B2795412 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide CAS No. 2034328-99-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide

Cat. No.: B2795412
CAS No.: 2034328-99-7
M. Wt: 317.45
InChI Key: KQKRAHGDPULFMZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide ( 2034328-99-7) is a synthetic benzamide derivative with a molecular formula of C18H23NO2S and a molecular weight of 317.45 g/mol . The compound features a thiophene moiety and a 2,5-dimethylbenzamide group linked by a hydroxy-pentyl chain, which contributes to its unique structural properties. This specific architecture, incorporating both aromatic and flexible linker regions, makes it a compound of interest in medicinal chemistry and drug discovery research, particularly in the exploration of structure-activity relationships (SAR) . Compounds with similar structural motifs, such as thiophene and benzamide groups, have been investigated as potential antagonists for various biological targets. For instance, research on isoquinolone derivatives has highlighted the importance of specific aromatic systems and substituents in developing potent and selective antagonists for receptors like LPA5, which is a G-protein-coupled receptor (GPCR) involved in pain modulation . While the specific mechanism of action for this compound requires further experimental validation, its molecular framework suggests potential for interaction with similar protein targets. It is supplied for non-human research applications. Researchers can utilize this compound as a reference standard, a building block for more complex molecules, or a candidate for in vitro biological screening.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-3-4-14(2)17(11-13)18(21)19-8-5-15(6-9-20)16-7-10-22-12-16/h3-4,7,10-12,15,20H,5-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRAHGDPULFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a benzamide precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring and benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Benzamide Substituents Alkyl Chain Modifications Heterocycle/Functional Groups Potential Applications References
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide 2,5-dimethyl C5 chain with OH (C5) and thiophene (C3) Thiophene, hydroxyl Catalysis, drug design (speculative) N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl C2 chain with OH and dimethyl groups None Metal-catalyzed C–H functionalization
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... Complex substituents Long alkyl chain with thiazol Thiazol, hydroxamic acid Antimicrobial/antifungal (speculative)
Deferoxamine mesilate Hydroxamic acid groups Polyamine chain Hydroxamic acid Iron chelation therapy

Key Structural and Functional Differences

Benzamide Substituents: The target compound’s 2,5-dimethylbenzamide core contrasts with the 3-methyl group in ’s analogue.

Alkyl Chain Modifications :

  • The pentyl chain with a thiophene ring distinguishes the target compound from shorter-chain analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. The longer chain and thiophene may improve lipophilicity and π-π stacking interactions, relevant for membrane penetration or coordination with metal catalysts .

Heterocyclic Moieties :

  • Thiophene (aromatic, sulfur-containing) vs. thiazol (nitrogen-sulfur) in ’s compound: Thiophene’s electron-rich nature could enhance charge-transfer interactions, while thiazol’s basic nitrogen might facilitate hydrogen bonding or metal coordination .

Functional Groups :

  • Unlike deferoxamine’s hydroxamic acid groups (metal chelation) , the target compound’s hydroxyl and benzamide groups suggest different reactivity, possibly suited for proton donation or hydrogen bonding in catalytic processes.

Physicochemical Properties (Inferred)

  • Solubility : The hydroxyl group may improve aqueous solubility compared to purely lipophilic analogues like pentyl acetate (), though the dimethyl and thiophene groups likely reduce polarity relative to hydroxamic acid derivatives .
  • Stability: Thiophene’s aromaticity may confer greater stability against oxidation compared to non-aromatic heterocycles.

Q & A

Q. What synthetic methodologies are reported for synthesizing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide and its structural analogs?

Synthesis typically involves multi-step reactions, including:

  • Thiophene functionalization : Bromination of thiophene followed by Grignard reactions to introduce alkyl chains (e.g., pentyl groups) .
  • Amide coupling : Reaction of activated benzoyl derivatives (e.g., 2,5-dimethylbenzoyl chloride) with amino-thiophene intermediates under basic conditions (e.g., triethylamine) to form the benzamide core .
  • Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) and reverse-phase chromatography (e.g., 85% acetonitrile/0.1% ammonium hydroxide) are critical for isolating pure products, with yields ranging from 34% to 45% .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR is used to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, benzamide methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC ensures purity (>95%) for biological testing .

Q. What preliminary biological screening approaches are used for this compound?

  • In vitro assays : Antimicrobial susceptibility testing (e.g., against Gram-positive bacteria), antioxidant assays (e.g., DPPH radical scavenging), and anti-inflammatory models (e.g., carrageenan-induced edema) .
  • Target identification : Fluorescence-based binding assays to assess interactions with enzymes or receptors (e.g., dopamine D3 receptors in related benzamides) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity and selectivity?

  • Thiophene vs. phenyl groups : Replacing thiophen-3-yl with phenyl reduces polarizability, potentially lowering receptor affinity .
  • Hydroxy-pentyl chain length : Longer chains may enhance solubility but reduce blood-brain barrier penetration in neurological targets .
  • Data-driven example : In analogs, substituting 2,5-dimethylbenzamide with trifluoromethyl groups increased metabolic stability but reduced aqueous solubility .

Q. What strategies resolve contradictions in reported activity data across studies?

  • Standardized protocols : Variability in anti-inflammatory results may arise from differences in edema models (e.g., dose ranges, measurement endpoints). Harmonizing protocols (e.g., IL-6/TNF-α quantification) improves reproducibility .
  • Batch purity analysis : Discrepancies in antimicrobial activity could stem from impurities; HPLC-MS validation is essential .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Palladium-based catalysts for Suzuki couplings (if applicable) can enhance efficiency .
  • Solvent systems : Replacing dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) in chromatography reduces environmental impact without sacrificing yield .
  • Continuous flow synthesis : Pilot studies on similar compounds show 20% yield increases compared to batch methods .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : Thiophene-containing analogs inhibit cytochrome P450 isoforms (e.g., CYP3A4) via π-π stacking and hydrogen bonding, as shown in molecular docking studies .
  • Receptor modulation : Benzamide derivatives act as allosteric modulators of G-protein-coupled receptors (GPCRs), with hydroxyl groups critical for binding entropy .

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